Paromomicina

Descripción general

Descripción

Paromomycin is an aminoglycoside antibiotic produced by Streptomyces rimosus var. paromomycinus . It is used to treat acute and chronic intestinal amebiasis, a bowel infection caused by a parasite in your stomach or bowels . It is also used with other medicines to help lessen the symptoms of hepatic coma, a complication of liver disease . Paromomycin is also used as an antimicrobial to treat a number of parasitic infections including amebiasis, giardiasis, leishmaniasis, and tapeworm infection .

Synthesis Analysis

Paromomycin is produced through solid-state fermentation using Streptomyces rimosus subsp. paromomycinus NRRL 2455 . Upon screening of 6 different substrates, maximum paromomycin concentration was obtained with the cost-effective agro-industrial byproduct, corn bran, impregnated with aminoglycoside production media .Molecular Structure Analysis

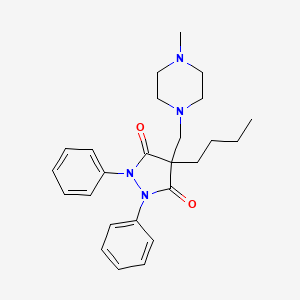

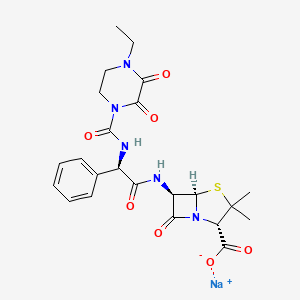

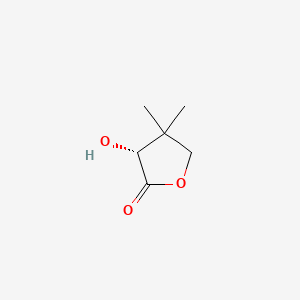

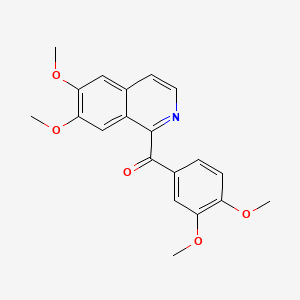

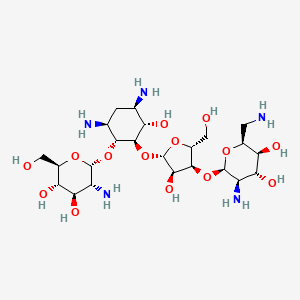

The IUPAC name of Paromomycin is (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol . The molecular formula is C23H45N5O14 .Chemical Reactions Analysis

Paromomycin inhibits protein synthesis by binding to 16S ribosomal RNA . Bacterial proteins are synthesized by ribosomal RNA complexes which are composed of 2 subunits, a large subunit (50s) and small (30s) subunit, which forms a 70s ribosomal subunit .Physical And Chemical Properties Analysis

Paromomycin has 19 hydrogen bond acceptors, 13 hydrogen bond donors, 9 rotatable bonds, a topological polar surface area of 347.32, and a molecular weight of 615.3 .Aplicaciones Científicas De Investigación

Antibiótico de amplio espectro

La paromomicina es un antibiótico aminoglucósido aminociclitol 2-desoxistreptamina con actividad de amplio espectro contra bacterias Gram-negativas, Gram-positivas y muchos protozoos . Es activo contra una amplia gama de microbios, incluidas micobacterias, protozoos, bacterias Gram-positivas, Gram-negativas y patógenos multirresistentes a los medicamentos .

Producción mediante fermentación en estado sólido

La producción de this compound se puede lograr mediante fermentación en estado sólido utilizando Streptomyces rimosus subsp. paromomycinus NRRL 2455 . Este método ha ganado una atención enorme en el desarrollo de varios productos debido a sus numerosas ventajas sobre la fermentación líquida sumergida .

Tratamiento de la leishmaniasis visceral

La this compound se ha utilizado en el tratamiento de la leishmaniasis visceral . Sin embargo, las tasas de recaída relativamente altas después del tratamiento y la rápida aparición de resistencia a los medicamentos experimentales desafían su amplia aplicación e instan a un uso racional y al monitoreo de la resistencia .

Investigación de resistencia

Se está llevando a cabo una investigación para comprender los mecanismos de resistencia a la this compound. En Leishmania donovani, la selección experimental de resistencia a la this compound induce polimorfismos genómicos variables . Esta investigación podría ayudar en el desarrollo de tratamientos más efectivos en el futuro .

Optimización de la producción

Se ha realizado una investigación para optimizar la producción de this compound. Por ejemplo, un estudio encontró que la concentración máxima de this compound se obtuvo con el subproducto agroindustrial rentable, salvado de maíz, impregnado con medio de producción de aminoglucósidos .

Fermentación industrial

En comparación con la fermentación líquida sumergida, la fermentación en estado sólido resultó en concentraciones comparables de this compound, reducción de costos de materias primas, menor consumo de energía y descarga de aguas residuales, lo que tiene implicaciones importantes en la fermentación industrial .

Safety and Hazards

Direcciones Futuras

Topical Paromomycin with methylbenzethonium chloride (MBCL) could be a therapeutic alternative to pentavalent antimony compounds (SbV) in selected cases of the old world Cutaneous Leishmaniasis (CL) . Development of new formulations with better efficacy and tolerability remains to be an area of future research .

Mecanismo De Acción

Target of Action

Paromomycin primarily targets the 16S ribosomal RNA of bacteria . This RNA is a component of the small (30S) subunit of the bacterial ribosome, which is involved in protein synthesis .

Mode of Action

Paromomycin inhibits protein synthesis by binding to the 16S ribosomal RNA . The bacterial proteins are synthesized by ribosomal RNA complexes, which are composed of two subunits, a large subunit (50S) and a small (30S) subunit, forming a 70S ribosomal subunit . The tRNA binds to the top of this ribosomal structure . By binding to the 16S ribosomal RNA, paromomycin interferes with this process, leading to the production of defective proteins .

Biochemical Pathways

It is known that the drug interferes with protein synthesis, which is a crucial process for bacterial survival . This interference leads to the production of defective proteins, which can disrupt various cellular functions and eventually lead to bacterial death .

Pharmacokinetics

Paromomycin is poorly absorbed in the gastrointestinal tract . This characteristic makes it particularly useful for treating intestinal infections, as the drug remains in the gut where it can act directly on the infecting organisms . The drug is excreted in feces .

Result of Action

The primary result of paromomycin’s action is the death of the bacteria. By inhibiting protein synthesis, paromomycin causes the production of defective proteins. The accumulation of these defective proteins disrupts various cellular functions, leading to bacterial death .

Action Environment

The action of paromomycin is influenced by the environment in which it is used. For instance, in the gastrointestinal tract, where it is poorly absorbed, paromomycin can act directly on the infecting organisms . .

Análisis Bioquímico

Biochemical Properties

Paromomycin inhibits protein synthesis by binding to 16S ribosomal RNA . This interaction with the ribosomal RNA complexes, which are composed of two subunits, disrupts the formation of bacterial proteins . The nature of these interactions is such that it closely parallels the in vitro and in vivo antibacterial action of neomycin .

Cellular Effects

Paromomycin has a broad spectrum of activity against various types of cells, including Gram-negative and Gram-positive bacteria . It increases the error rate in ribosomal translation, leading to the production of defective polypeptide chains . This continuous production of defective proteins eventually leads to bacterial death .

Molecular Mechanism

The mechanism of action of Paromomycin involves its binding to a RNA loop, where residues A1492 and A1493 are usually stacked, and expels these two residues . These two residues are involved in the detection of correct Watson-Crick pairing between the codon and anti-codon .

Temporal Effects in Laboratory Settings

The effects of Paromomycin over time in laboratory settings have not been extensively studied. It is known that the most common adverse effects associated with Paromomycin sulfate are abdominal cramps, diarrhea, heartburn, nausea, and vomiting . Long-term use of Paromomycin increases the risk for bacterial or fungal infection .

Dosage Effects in Animal Models

The effects of Paromomycin vary with different dosages in animal models . For example, it has been shown to be effective at a dosage of 50mg/kg/day or more for ileal infection and 200mg/kg/day or more for caecal infection . The effect was thus shown to differ according to the anatomical site of the infection .

Metabolic Pathways

The metabolic pathways that Paromomycin is involved in primarily relate to its role as an aminoglycoside antibiotic. It inhibits protein synthesis by binding to 16S ribosomal RNA

Transport and Distribution

Paromomycin is poorly absorbed after oral administration, with almost 100% of the drug recoverable in the stool This suggests that its transport and distribution within cells and tissues are limited

Propiedades

IUPAC Name |

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZODPSAJZTQNH-LSWIJEOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45N5O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1263-89-4 (sulfate), 35665-49-7 (sulfate (2:5)), 7205-49-4 (sulfate (1:1)) | |

| Record name | Paromomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023424 | |

| Record name | Paromomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Paromomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.97e+01 g/L | |

| Record name | Paromomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Paromomycin inhibits protein synthesis by binding to 16S ribosomal RNA. Bacterial proteins are synthesized by ribosomal RNA complexes which are composed of 2 subunits, a large subunit (50s) and small (30s) subunit, which forms a 70s ribosomal subunit. tRNA binds to the top of this ribosomal structure. Paramomycin binds to the A site, which causes defective polypeptide chains to be produced. Continuous production of defective proteins eventually leads to bacterial death. | |

| Record name | Paromomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01421 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

7542-37-2, 1263-89-4 | |

| Record name | Paromomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7542-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paromomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paromomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01421 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Paromomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Paromomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAROMOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61JJC8N5ZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Paromomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.